molecular formula C13H17FO2 B14830958 1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene

1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene

Katalognummer: B14830958
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: CKIQTJRTAVSSIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Tert-butoxy-4-cyclopropoxy-2-chlorobenzene
  • 1-Tert-butoxy-4-cyclopropoxy-2-bromobenzene
  • 1-Tert-butoxy-4-cyclopropoxy-2-iodobenzene

Uniqueness

1-Tert-butoxy-4-cyclopropoxy-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H17FO2

Molekulargewicht

224.27 g/mol

IUPAC-Name

4-cyclopropyloxy-2-fluoro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H17FO2/c1-13(2,3)16-12-7-6-10(8-11(12)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

CKIQTJRTAVSSIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.